molecular formula C19H21N5O3S B2953242 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide CAS No. 1223830-55-4

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2953242
CAS No.: 1223830-55-4
M. Wt: 399.47
InChI Key: DLBUCENGSNXVMG-UHFFFAOYSA-N
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Description

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with a unique structure that includes a thia-triazole ring system and a furan moiety

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-2-3-9-23-18(26)17-14(8-11-28-17)24-15(21-22-19(23)24)6-7-16(25)20-12-13-5-4-10-27-13/h4-5,8,10-11H,2-3,6-7,9,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBUCENGSNXVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the thia-triazole core, followed by the introduction of the butyl and furan moieties. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) and butyl lithium (BuLi).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan moiety, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Shares a similar thia-triazole core but differs in the substituents attached to the ring system.

    tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: Contains a similar thia ring but with different functional groups.

Uniqueness

The uniqueness of 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

The compound 3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article explores its biological activity based on existing research and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N6O1SC_{14}H_{20}N_{6}O_{1}S, with a molecular weight of approximately 387.50 g/mol. The structure features a tetraazatricyclo framework combined with a butyl side chain and a furan moiety, which may enhance its interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, which may include:

  • Antimicrobial Properties : The presence of sulfur and nitrogen atoms in the structure suggests potential antimicrobial activity.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The unique structural features may allow it to act as an enzyme inhibitor.

The biological mechanisms through which this compound operates are still under investigation. However, potential mechanisms may include:

  • Interaction with DNA/RNA : Compounds with similar structures often interact with nucleic acids, potentially disrupting replication or transcription processes.
  • Enzyme Binding : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonaneBicyclic structure with ketone functionalityAntimicrobial
2-Azaniumyl-3-(5-tert-butyl-3-oxo-1,2)oxazolContains oxazole ring; simpler structureAnticancer
Tert-butyl 11-fluoro-8-methylTetraazatricyclo structure; fluorine substitutionPotential enzyme inhibitor

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds similar to 3-{8-butyl-7-oxo...} :

  • Antimicrobial Study : A study on a related tetraazatricyclo compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the sulfur atom in the structure may contribute to this effect.
  • Cancer Cell Line Testing : Research involving derivatives of this compound showed inhibition of proliferation in various cancer cell lines, indicating potential anticancer properties.
  • Enzyme Inhibition Assays : Preliminary enzyme inhibition assays have indicated that similar compounds can inhibit key metabolic enzymes, suggesting that further studies on this compound could yield valuable insights into its pharmacological potential.

Future Directions

Further research is necessary to fully elucidate the biological activity of 3-{8-butyl-7-oxo...} . Future studies should focus on:

  • Detailed mechanism studies to understand how this compound interacts at the molecular level.
  • In vivo studies to assess the efficacy and safety profile.
  • Exploration of synthetic modifications to enhance biological activity or reduce toxicity.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:
The compound’s synthesis involves multi-step heterocyclic assembly. A general procedure includes:

  • Step 1: Cyclocondensation of substituted triazines with furan derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the tricyclic core .
  • Step 2: Alkylation of the furan-methyl group via nucleophilic substitution, using a butyl halide in the presence of a phase-transfer catalyst .
  • Yield Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters . Monitor intermediates via LC-MS to minimize side reactions .

Basic: How can the crystal structure and molecular conformation be validated experimentally?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow high-quality crystals via slow vapor diffusion (e.g., hexane/ethyl acetate). SCXRD at 293 K with a Bruker D8 Venture system provides bond lengths (mean σ(C–C) = 0.005 Å) and torsion angles, confirming the tricyclic scaffold and substituent orientation .
  • Cross-Validation: Compare SCXRD data with DFT-optimized geometries (B3LYP/6-31G*) to identify conformational discrepancies .

Advanced: How to resolve contradictions between computational binding affinity predictions and experimental bioactivity data?

Answer:

  • Hypothesis Testing: If computational models (e.g., molecular docking with AutoDock Vina) predict strong binding but in vitro assays show low activity:
    • Check Solvent Effects: Simulate explicit solvent models (e.g., TIP3P water) to account for solvation energy differences .
    • Protonation States: Use pH-adjusted molecular dynamics (MD) to model ionization states under physiological conditions .
    • Experimental Replicates: Conduct dose-response curves (IC₅₀) in triplicate to rule out assay variability .

Advanced: What factorial design strategies are suitable for evaluating pharmacological synergies with this compound?

Answer:

  • Full Factorial Design: Test combinations of dose (low/high), administration route (oral/IP), and co-administered inhibitors. For example:

    FactorLevel 1Level 2
    Dose10 mg/kg50 mg/kg
    RouteOralIntraperitoneal
    InhibitorNoneCYP3A4 inhibitor
  • Analysis: Use ANOVA to identify significant interactions (p < 0.05). Sensory data (e.g., toxicity scores) can be linked to plasma concentration via PCA .

Basic: What safety protocols are critical during handling due to its acute toxicity profile?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/powder handling .
  • Storage: Store at -20°C under argon in amber vials to prevent photodegradation.
  • Emergency Protocols: For skin contact, rinse with 1% acetic acid (neutralizes basic byproducts) and seek medical evaluation .

Advanced: How can AI-driven simulations enhance reaction scale-up for this compound?

Answer:

  • COMSOL Multiphysics Integration: Model heat/mass transfer in batch reactors using AI-optimized parameters (e.g., activation energy from Arrhenius plots).
  • Smart Laboratories: Implement AI for real-time adjustment of stirring rate and temperature during exothermic steps (e.g., furan alkylation) .
  • Risk Mitigation: Use Monte Carlo simulations to predict failure probabilities at >10 L scale .

Advanced: What methodologies validate in vivo stability and metabolite profiling?

Answer:

  • Pharmacokinetic (PK) Studies: Administer radiolabeled compound (¹⁴C) to Sprague-Dawley rats. Collect plasma/tissues at t = 0.5, 1, 2, 4, 8, 24 h.
  • Metabolite ID: Use UPLC-QTOF-MS with MetaboLynx™ software. Key metabolites often include hydroxylated furan rings and glucuronide conjugates .
  • Toxicokinetics: Compare AUC₀–24 h between healthy and CYP2D6-deficient models to assess metabolic pathway dominance .

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